Procaine hydrochloride

Catalog No.
S540216
CAS No.
51-05-8
M.F
C13H21ClN2O2
M. Wt
272.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaine hydrochloride

CAS Number

51-05-8

Product Name

Procaine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H

InChI Key

HCBIBCJNVBAKAB-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-]

Synonyms

Anuject, Geriocaine, Gerokit, Hewedolor-Procain, Hydrochloride, Procaine, Lophakomp-Procain N, Novocain, Novocaine, Pröcaine chlorhydrate Lavoisier, Procain Braun, Procain curasan, Procain Jenapharm, Procain Rödler, Procain Steigerwald, procain-loges, Procaina Serra, Procaine, Procaine Hydrochloride, Röwo Procain

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl

Local Anesthesia:

  • Procaine hydrochloride was historically a widely used local anesthetic, particularly in dentistry and minor surgical procedures. Its ability to reversibly block nerve impulses, thereby numbing targeted areas, made it a valuable research tool for studying pain pathways and mechanisms.
  • While largely replaced by newer anesthetics like lidocaine due to shorter onset times and fewer side effects, procaine hydrochloride still finds use in specific research settings, particularly when studying historical anesthetic techniques or investigating potential interactions with other drugs.

Potential Neuroprotective Effects:

  • Some studies suggest that procaine hydrochloride may have neuroprotective properties, potentially offering benefits in conditions like stroke, neurodegenerative diseases, and nerve damage. These effects are thought to be related to its ability to modulate various cellular processes and signaling pathways.
  • However, research in this area is ongoing, and the exact mechanisms and clinical efficacy of procaine hydrochloride for neuroprotection remain unclear. Further studies are needed to confirm these findings and establish its potential therapeutic applications.

Other Investigational Uses:

  • Procaine hydrochloride has been explored in various other research areas, including:
    • Anti-inflammatory effects: Studies suggest potential anti-inflammatory properties, but more research is needed.
    • Cancer research: Some studies suggest potential anti-tumor effects, but the mechanisms and clinical relevance are unclear.
    • Aging research: Some preliminary studies suggest potential benefits for lifespan and healthspan, but the evidence is limited and requires further investigation.

Important Note:

It is crucial to remember that procaine hydrochloride is a prescription medication and should only be used under the supervision of a qualified healthcare professional. Self-administration or use outside of approved medical contexts is dangerous and can lead to serious health risks.

For further information and detailed scientific studies on the specific research applications mentioned above, please refer to the following resources:

  • Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects: Link to research article:
  • Procaine Hydrochloride: Link to PubChem page:

Procaine hydrochloride is an ester anesthetic characterized by the chemical formula C₁₃H₂₁ClN₂O₂. It acts primarily by inhibiting sodium influx through voltage-gated sodium channels in neuronal membranes, thereby blocking the initiation and conduction of nerve impulses . Unlike cocaine, procaine is non-toxic, non-addictive, and less irritating, making it a safer alternative for local anesthesia .

Procaine acts as a local anesthetic by reversibly blocking sodium channels in nerve membranes. These channels are essential for the transmission of nerve impulses. Procaine binds to the channels, preventing sodium ions from entering the nerve cells, thereby inhibiting the generation and propagation of action potentials [].

Physical and Chemical Properties

  • Appearance: White crystalline powder [].
  • Melting point: 156 °C (312.8 °F) [].
  • Solubility: Highly soluble in water (1 in 20) [].
  • pKa: 8.9 [].
  • Allergic reactions: Allergic reactions to procaine, though uncommon, can occur [].
  • Central nervous system (CNS) toxicity: High doses or accidental injection into a blood vessel can lead to CNS toxicity, manifesting as seizures, dizziness, and respiratory depression [].
  • Contraindications: Procaine should be avoided in individuals with known allergies to PABA or ester-linked anesthetics [].

Procaine hydrochloride undergoes hydrolysis in the plasma, mediated by the enzyme pseudocholinesterase. This reaction converts procaine into para-aminobenzoic acid (PABA), which is then excreted via the kidneys . The metabolic pathway can be summarized as follows:

  • Hydrolysis: Procaine → Para-aminobenzoic acid + Diethylaminoethanol
  • Excretion: Para-aminobenzoic acid is eliminated through urine.

Additionally, procaine can react with various compounds under specific conditions, leading to the formation of different derivatives or metabolites .

The primary biological activity of procaine hydrochloride is its role as a local anesthetic. It effectively blocks nerve conduction by:

  • Inhibiting sodium channels: This prevents the generation of action potentials in neurons .
  • Interacting with receptors: Procaine has been shown to bind to N-methyl-D-aspartate receptors and nicotinic acetylcholine receptors, contributing to its anesthetic effects .

Procaine hydrochloride can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of 4-aminobenzoic acid ethyl ester with 2-diethylaminoethanol in the presence of sodium ethoxide.
  • Oxidation and Esterification:
    • 4-nitrotoluene is oxidized to 4-nitrobenzoic acid.
    • The resulting acid chloride is then esterified with 2-diethylaminoethanol.
    • Finally, hydrogenation reduces the nitro group to yield procaine hydrochloride .

Procaine hydrochloride is primarily utilized in:

  • Local Anesthesia: Commonly administered via injection for dental procedures and minor surgeries.
  • Pain Relief: Effective in managing pain associated with certain medical conditions.
  • Extravasation Treatment: Recommended for complications arising from intravenous therapies .

Due to its safety profile compared to other anesthetics like cocaine, procaine has been widely adopted in clinical settings.

Research has shown that procaine hydrochloride interacts with various pharmacological agents. Notably, it can affect the metabolism of other drugs due to its enzymatic interactions, particularly involving pseudocholinesterase. In patients with atypical forms of this enzyme, prolonged effects and increased toxicity may occur due to reduced hydrolysis rates of ester anesthetics .

Moreover, procaine's effect on neurotransmitter receptors suggests potential interactions that could modify its anesthetic efficacy or side effects when used alongside other medications.

Procaine hydrochloride shares similarities with other local anesthetics but has distinct characteristics that set it apart. Below are some comparable compounds:

CompoundChemical StructureUnique Features
LidocaineC₁₄H₂₂N₂OFaster onset and longer duration of action than procaine.
MepivacaineC₁₁H₁₅N₁O₂Less vasodilatory effect compared to procaine.
BupivacaineC₁₄H₂₂N₂OProvides longer-lasting anesthesia; more cardiotoxicity risk.
TetracaineC₁₁H₁₈N₂O₃More potent and longer-lasting than procaine but higher toxicity risk.

Procaine's unique properties include its rapid hydrolysis and lower risk of addiction compared to cocaine derivatives, making it a preferred choice in various medical applications despite being somewhat overshadowed by newer anesthetics like lidocaine and mepivacaine .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.1291556 g/mol

Monoisotopic Mass

272.1291556 g/mol

Heavy Atom Count

18

Appearance

Powder

Melting Point

155.5 °C

UNII

95URV01IDQ

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 154 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 153 of 154 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (66.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cardioplegia

Pharmacology

Procaine Hydrochloride is the hydrochloride salt form of procaine, a benzoic acid derivative with local anesthetic and antiarrhythmic properties. Procaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

51-05-8

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-09-12

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